molecular formula C17H16F2N2O2 B2607918 4-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}pyridine CAS No. 2034433-06-0

4-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}pyridine

Cat. No.: B2607918
CAS No.: 2034433-06-0
M. Wt: 318.324
InChI Key: ZIXXTEVUJBEKEY-UHFFFAOYSA-N
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Description

4-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}pyridine is a synthetic organic compound that features a piperidine ring substituted with a difluorobenzoyl group and linked to a pyridine ring via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as the development of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}pyridine can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyridine or piperidine rings.

Scientific Research Applications

4-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The difluorobenzoyl group and the piperidine ring are key structural features that enable the compound to bind to enzymes or receptors, potentially inhibiting or modulating their activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}pyridine is unique due to its combination of a difluorobenzoyl group and a pyridine ring linked via a piperidine moiety. This structure imparts specific chemical and biological properties that are distinct from other piperidine or pyridine derivatives, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2,6-difluorophenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O2/c18-14-4-1-5-15(19)16(14)17(22)21-10-2-3-13(11-21)23-12-6-8-20-9-7-12/h1,4-9,13H,2-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXXTEVUJBEKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=CC=C2F)F)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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